Methyl 2-acetyl-3-hydroxydec-2-enoate
Description
Methyl 2-acetyl-3-hydroxydec-2-enoate is a methyl ester characterized by a decenoyl backbone with acetyl and hydroxyl substituents at positions 2 and 3, respectively. The compound’s conjugated system and polar functional groups suggest applications in organic synthesis, pharmaceuticals, or natural product chemistry.
Properties
CAS No. |
172785-02-3 |
|---|---|
Molecular Formula |
C13H22O4 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
methyl 2-acetyl-3-hydroxydec-2-enoate |
InChI |
InChI=1S/C13H22O4/c1-4-5-6-7-8-9-11(15)12(10(2)14)13(16)17-3/h15H,4-9H2,1-3H3 |
InChI Key |
JHQWHWQTEZNLHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=C(C(=O)C)C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-acetyl-3-hydroxydec-2-enoate typically involves the reaction of a suitable enolate with an acetylating agent. One common method is the alkylation of an enolate ion with an alkyl halide, followed by acetylation. The reaction conditions often require a strong base, such as sodium ethoxide, to generate the enolate ion, and the reaction is typically carried out in an aprotic solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as distillation or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-acetyl-3-hydroxydec-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products:
Oxidation: Formation of a diketone.
Reduction: Formation of diols.
Substitution: Formation of various substituted esters.
Scientific Research Applications
Methyl 2-acetyl-3-hydroxydec-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-acetyl-3-hydroxydec-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights structural similarities and differences between methyl 2-acetyl-3-hydroxydec-2-enoate and analogous methyl esters:



Key Observations :
- Conjugation vs.
- Complexity of Substituents : Compared to simpler esters like methyl shikimate, the target compound’s acetyl and hydroxyl groups introduce steric and electronic effects that may influence solubility and hydrogen-bonding capacity .
- Biological Relevance: Diterpenoid esters (e.g., sandaracopimaric acid methyl ester) exhibit ecological roles in plant defense, whereas linear esters like trans-13-octadecenoic acid methyl ester are linked to membrane fluidity modulation in organisms .
Spectroscopic and Analytical Data
- NMR/FTIR: Methyl shikimate exhibits distinct ¹H NMR signals for cyclohexene protons (δ 5.5–6.0 ppm) and ester carbonyls (δ 170–175 ppm in ¹³C NMR), comparable to the target compound’s expected acetyl (δ ~2.1 ppm) and enoate (δ ~6.2 ppm) signals .
- Chromatography : Gas chromatography (GC) and HPLC are critical for resolving complex mixtures of methyl esters, as demonstrated in plant resin analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



